Methyl 4-(1-bromoethyl)benzoate
Description
Significance of Benzylic Halides as Versatile Synthetic Intermediates
Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. quora.com This structural feature imparts unique reactivity, making them highly valuable in organic synthesis. wisdomlib.org They are key intermediates in a multitude of chemical transformations. quora.com
The enhanced reactivity of benzylic halides stems from the stability of the intermediates they form during reactions. ucalgary.cashaalaa.com For instance, in nucleophilic substitution reactions, both SN1 and SN2 pathways are readily accessible. ucalgary.casarthaks.comyoutube.com The SN1 mechanism is favored in secondary and tertiary benzylic halides due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.cashaalaa.com This stabilization arises from the delocalization of the positive charge into the adjacent aromatic ring. shaalaa.comquora.com Primary benzylic halides typically react via an SN2 pathway. ucalgary.ca This high reactivity allows for the facile introduction of a wide range of nucleophiles, enabling the construction of more complex molecular architectures. masterorganicchemistry.comkhanacademy.org
Furthermore, benzylic halides are precursors to benzylic radicals, which are also stabilized by resonance with the aromatic ring. masterorganicchemistry.comnih.gov This property is harnessed in various radical-mediated reactions, expanding their synthetic utility. nih.govpearson.com The ability to undergo both nucleophilic substitution and radical reactions makes benzylic halides indispensable tools for synthetic chemists. rsc.org
Overview of Benzoate (B1203000) Esters as Key Structural Motifs and Synthetic Precursors
Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives. fiveable.menumberanalytics.comymdb.ca The general structure consists of a phenyl group attached to a carbonyl group, which is in turn bonded to an alkoxy group. numberanalytics.com This arrangement gives rise to a combination of aromatic character and ester functionality, making them significant in various chemical contexts.
As key structural motifs, benzoate esters are found in a wide array of natural products and pharmaceuticals. chemicalbook.comgoogle.com Their presence can influence the biological activity and physical properties of a molecule. nih.gov The aromatic ring and the ester group can participate in various intermolecular interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.
In terms of their role as synthetic precursors, benzoate esters undergo a variety of transformations. libretexts.org The ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol under either acidic or basic conditions. fiveable.melibretexts.org They can also be converted into amides through aminolysis or reduced to aldehydes or primary alcohols. libretexts.org Furthermore, the carbonyl group can be attacked by organometallic reagents like Grignard reagents to form tertiary alcohols. libretexts.org The versatility of the benzoate ester moiety makes it a valuable functional group in the strategic design of synthetic routes. fiveable.me
Positioning of Methyl 4-(1-bromoethyl)benzoate within the Realm of Functionalized Aromatic Compounds
This compound is a bifunctional molecule that strategically combines the reactive nature of a secondary benzylic bromide with the properties of a methyl benzoate unit. Its IUPAC name is this compound. nih.gov This compound serves as a valuable intermediate in organic synthesis, allowing for selective transformations at either the benzylic position or the ester group.
The presence of the bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions, providing a handle for the introduction of various functional groups. ucalgary.ca The methyl ester group, on the other hand, can be subjected to hydrolysis, amidation, or reduction, offering further avenues for molecular elaboration. libretexts.org This dual functionality makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16281-97-3 |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)Br |
| InChI | InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 |
| InChIKey | IXZOUWPYWNKWCX-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16281-97-3 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Methyl 4 1 Bromoethyl Benzoate
Nucleophilic Substitution Reactions at the Benzylic Position
The reactivity of Methyl 4-(1-bromoethyl)benzoate is centered around the carbon-bromine bond at the benzylic position. This position is activated towards nucleophilic substitution due to its proximity to the benzene (B151609) ring, which can stabilize both carbocation intermediates and transition states. Consequently, this substrate can react via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions. wikipedia.orgresearchgate.net
The SN1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. This pathway is particularly sensitive to the stability of the formed carbocation and the ionizing properties of the solvent.
The initial and slowest step in an SN1 reaction of this compound is the heterolytic cleavage of the C-Br bond, yielding a bromide ion and a secondary benzylic carbocation. libretexts.org Benzylic carbocations are generally more stable than their simple alkyl counterparts due to the delocalization of the positive charge into the adjacent π-system of the benzene ring. youtube.com This resonance stabilization distributes the positive charge across the benzylic carbon and the ortho and para positions of the aromatic ring, thereby lowering the energy of the intermediate and the activation energy for its formation. youtube.comyoutube.com
However, the presence of the methoxycarbonyl group (-CO2CH3) at the para position significantly influences the stability of this carbocation. This group is strongly electron-withdrawing, primarily through its resonance effect (-M) and also through its inductive effect (-I). libretexts.orgyoutube.com Instead of donating electron density to stabilize the positive charge, the methoxycarbonyl group actively withdraws electron density from the ring. This withdrawal of electron density from the already electron-deficient benzylic carbon leads to significant destabilization of the carbocation intermediate. youtube.com As a result, SN1 reactions of this compound are considerably slower compared to substrates with electron-donating or unsubstituted phenyl rings. researchgate.net

Figure 1. Resonance structures illustrating the delocalization of the positive charge in the benzylic carbocation and the destabilizing electron-withdrawing effect of the para-methoxycarbonyl group.
The rate of SN1 reactions is profoundly affected by the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 pathway. wikipedia.org They stabilize the transition state leading to the carbocation and the resulting ions (carbocation and bromide) through solvation, which lowers the activation energy of the rate-determining step. wikipedia.org For this compound, solvolysis in a polar protic solvent like aqueous ethanol (B145695) would favor the SN1 mechanism, although the rate would be diminished by the electronic effect of the substituent.
In the SN1 mechanism, the nucleophile is not involved in the rate-determining step. libretexts.org Therefore, the rate of reaction is typically independent of the concentration or strength of the nucleophile. Weakly basic, neutral nucleophiles (which are often the solvent itself) are characteristic of SN1 reactions. libretexts.org
| Solvent | Dielectric Constant (ε) | Relative Rate of SN1 Solvolysis |
| Acetic Acid | 6.2 | Low |
| Ethanol | 24.5 | Intermediate |
| Methanol (B129727) | 32.7 | Intermediate |
| Water | 80.4 | High |
Table 1. Illustrative effect of solvent polarity on SN1 reaction rates for a typical benzylic halide. Higher dielectric constants generally lead to faster SN1 reactions due to better stabilization of the ionic intermediates.
The carbocation intermediate formed in an SN1 reaction is sp2-hybridized and possesses a trigonal planar geometry. youtube.com This planarity means that the incoming nucleophile can attack from either face of the carbocation with nearly equal probability. If the starting material is chiral, as is the case with this compound, this leads to the formation of a nearly 50:50 mixture of both enantiomers of the product. This process is known as racemization.
However, complete racemization is not always observed. The departing leaving group can temporarily shield one face of the newly formed carbocation, leading to a slight excess of the product with an inverted configuration. This phenomenon is often explained by the concept of "intimate ion pairs," where the carbocation and the leaving group remain associated for a short period after dissociation.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. sigmaaldrich.com This pathway is favored by strong nucleophiles and polar aprotic solvents.
In an SN2 reaction, the nucleophile performs a "backside attack," approaching the substrate from the side opposite to the leaving group. acs.org This leads to a transition state where the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. acs.org This process results in an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion.
For benzylic halides like this compound, the SN2 transition state is stabilized by the adjacent phenyl ring. The p-orbitals of the ring can overlap with the developing p-orbital on the α-carbon in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the energy of the transition state. cureffi.org This stabilization accelerates the SN2 reaction rate for benzylic substrates compared to analogous alkyl halides. cureffi.org
The electronic nature of the substituent on the ring also plays a critical role. For SN2 reactions involving negatively charged nucleophiles (e.g., CN-, OH-), an electron-withdrawing group like the para-methoxycarbonyl group in this compound is expected to accelerate the reaction. wikipedia.org It does so by stabilizing the increased electron density on the benzylic carbon in the transition state. wikipedia.org Conversely, if the nucleophile is neutral (e.g., NH3), an electron-withdrawing group may retard the reaction. wikipedia.org
| Substituent (para-) | Relative Rate (vs. H) | Expected Mechanism with Strong Nucleophile |
| -OCH3 | Slower | SN2 |
| -CH3 | Slower | SN2 |
| -H | 1.00 | SN2 |
| -Cl | Faster | SN2 |
| -CO2CH3 | Faster | SN2 |
| -NO2 | Much Faster | SN2 |
Table 2. Predicted relative rates for the SN2 reaction of para-substituted benzylic bromides with a negatively charged nucleophile. Electron-withdrawing groups accelerate the rate by stabilizing the transition state.
Bimolecular Nucleophilic Substitution (SN2) Pathways
Steric and Electronic Effects on SN2 Reactivity of Benzylic Substrates
The reactivity of benzylic substrates, such as this compound, in bimolecular nucleophilic substitution (SN2) reactions is governed by a combination of steric and electronic factors. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.org This concerted process is sensitive to steric hindrance around the reaction center. libretexts.org
For benzylic substrates, the presence of the phenyl ring and other substituents can influence the rate of SN2 reactions. While the phenyl group itself provides some steric bulk, its electronic effects often play a more dominant role. The aromatic ring can stabilize the transition state through conjugation, which involves the overlap of the p-orbitals of the phenyl ring with the developing p-orbital on the benzylic carbon in the transition state. This stabilization lowers the activation energy and accelerates the reaction. cureffi.org
In the case of this compound, the substrate is a secondary benzylic halide. Generally, SN2 reactions are fastest for methyl and primary halides and slowest for tertiary halides due to increasing steric hindrance. masterorganicchemistry.comyoutube.com Secondary halides, like the one , can undergo SN2 reactions, but they are slower than primary halides. masterorganicchemistry.com The ethyl group attached to the benzylic carbon contributes to steric hindrance, making the backside attack by a nucleophile more challenging compared to a primary benzylic halide like benzyl (B1604629) bromide.
| Factor | Effect on SN2 Reactivity of this compound | Rationale |
| Steric Hindrance | Decreases reactivity | The secondary nature of the benzylic carbon and the presence of the ethyl group hinder the backside attack of the nucleophile. libretexts.orgyoutube.com |
| Electronic Effect (Phenyl Ring) | Increases reactivity | The phenyl ring stabilizes the SN2 transition state through π-conjugation. cureffi.org |
| Electronic Effect (4-methoxycarbonyl group) | Ambiguous | The electron-withdrawing nature of the ester group can have competing effects on the transition state stability. |
Stereochemical Outcomes and Inversion of Configuration in SN2 Processes
A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.orglibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack." libretexts.orglibretexts.orgyoutube.com This forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in a strong wind. youtube.com
For a chiral substrate like (R)- or (S)-Methyl 4-(1-bromoethyl)benzoate, an SN2 reaction will lead to the formation of a product with the opposite stereochemistry. For instance, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. libretexts.orglibretexts.orgkhanacademy.org This stereospecificity is a direct consequence of the concerted, single-step mechanism of the SN2 reaction. libretexts.orglibretexts.org
It is important to note that this inversion of configuration only occurs if the carbon atom bearing the leaving group is a stereocenter. youtube.com In this compound, the benzylic carbon is indeed a stereocenter as it is attached to four different groups: a hydrogen atom, a methyl group, a 4-methoxycarbonylphenyl group, and a bromine atom. Therefore, any SN2 reaction at this center will proceed with inversion of configuration.
| Starting Enantiomer of this compound | Stereochemical Outcome of SN2 Reaction |
| (R)-Methyl 4-(1-bromoethyl)benzoate | (S)-Product |
| (S)-Methyl 4-(1-bromoethyl)benzoate | (R)-Product |
Elimination Reactions (E1/E2) Competing with Nucleophilic Substitution
In addition to substitution reactions, benzylic halides like this compound can also undergo elimination reactions, specifically E1 (unimolecular elimination) and E2 (bimolecular elimination). These reactions lead to the formation of an alkene. The competition between substitution and elimination is a common theme in the reactions of alkyl halides and is influenced by factors such as the structure of the substrate, the nature of the base/nucleophile, and the reaction conditions.
Regioselectivity and Stereoselectivity in Elimination Pathways
Elimination reactions involving this compound would lead to the formation of Methyl 4-vinylbenzoate. Since there is only one possible alkene product, regioselectivity is not a factor in this specific case. Regioselectivity, which determines the position of the double bond in the product, becomes relevant when there are multiple non-equivalent β-hydrogens that can be removed. cureffi.orgkhanacademy.orgyoutube.com
However, stereoselectivity could be a consideration if the resulting alkene could exist as E/Z isomers. In the case of Methyl 4-vinylbenzoate, the double bond is terminal, so no E/Z isomerism is possible.
The competition between E1 and E2 pathways is significant.
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. cureffi.org The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. cureffi.org Strong, bulky bases favor the E2 pathway. cureffi.orgkhanacademy.org For this compound, a strong base would attack a hydrogen on the methyl group.
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 reaction. youtube.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation center to form the double bond. The E1 reaction is favored by weak bases and polar protic solvents, which stabilize the carbocation intermediate. youtube.com
The choice between elimination and substitution is heavily influenced by the function of the reagent as a base versus a nucleophile. Strong, sterically hindered bases (e.g., potassium tert-butoxide) tend to favor elimination, while strong, non-hindered nucleophiles (e.g., iodide) favor substitution. nih.gov
Radical Reactions of Benzylic Bromides
Benzylic bromides are also susceptible to radical reactions, particularly when initiated by light or radical initiators. These reactions proceed through a different set of intermediates and mechanisms compared to nucleophilic substitution or elimination.
Formation and Stability of Benzylic Radical Intermediates
A key step in the radical reactions of benzylic bromides is the homolytic cleavage of the carbon-bromine bond to form a benzylic radical and a bromine radical. This process is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).
The benzylic radical formed from this compound is relatively stable. This stability arises from the delocalization of the unpaired electron into the π-system of the adjacent benzene ring. This resonance stabilization lowers the energy of the radical intermediate, making its formation more favorable compared to a simple alkyl radical. The more resonance structures that can be drawn for a radical, the more stable it is.
Mechanistic Pathways of Benzylic Radical-Mediated Transformations
The benzylic carbon of this compound is particularly susceptible to radical-mediated transformations due to the unique stability of the resulting benzylic radical. The carbon atom directly attached to the benzene ring can readily form a radical intermediate that is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. chemistrysteps.comlibretexts.org This inherent stability lowers the activation energy required for hydrogen abstraction from the benzylic position, making it a preferential site for radical reactions. masterorganicchemistry.com
A primary example of a benzylic radical-mediated transformation is benzylic bromination. This reaction is often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or AIBN (azobisisobutyronitrile). guidechem.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂) throughout the reaction, which minimizes competitive and undesirable side reactions like electrophilic addition to the aromatic ring. chemistrysteps.comlibretexts.orgyoutube.com
The mechanism for the benzylic bromination proceeds through a classic radical chain reaction involving three key stages:
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, or a radical initiator, to generate a small number of bromine radicals (Br•). chemistrysteps.comyoutube.com Trace amounts of HBr often react with NBS to produce the Br₂ that is then cleaved by light or heat into bromine radicals. libretexts.orgyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, in this case, a precursor like methyl 4-ethylbenzoate (B1233868), to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com This benzylic radical is particularly stable because the unpaired electron can be delocalized over the benzene ring. The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the product, this compound, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Lewis acids, such as Zirconium(IV) chloride, have also been shown to catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding through a radical generation pathway. nih.gov The reaction's dependence on light confirms the involvement of a radical mechanism. nih.gov
| Reagent System | Initiator/Catalyst | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon Tetrachloride (CCl₄) | Maintains low Br₂ concentration, selective for benzylic position. | chemistrysteps.comguidechem.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride (Lewis Acid) | Not specified | Mild, Lewis acid-catalyzed radical reaction. | nih.gov |
Oxidation and Hydrolysis Reactions at the Benzylic Carbon
The benzylic carbon in this compound is a focal point for both oxidation and hydrolysis reactions, leading to valuable synthetic transformations.
Oxidation:
The benzylic position of alkylbenzenes can be oxidized to form carbonyl groups or carboxylic acids, provided there is at least one benzylic hydrogen present. chemistrysteps.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed for this purpose. masterorganicchemistry.com The reaction with hot KMnO₄ is vigorous and can cleave C-C bonds, ultimately converting the entire alkyl side chain, regardless of its length, into a carboxylic acid group directly attached to the ring. masterorganicchemistry.com
However, under more controlled conditions, the secondary benzylic position of a compound like this compound or its hydroxylated analogue can be oxidized to a ketone. This transformation yields methyl 4-acetylbenzoate. chemicalbook.comsigmaaldrich.com The synthesis of methyl 4-acetylbenzoate is a known process and serves as an important intermediate in the preparation of other complex molecules. chemicalbook.comprepchem.com
| Starting Material Type | Oxidizing Agent | Typical Product | Reference |
|---|---|---|---|
| Alkylbenzene (with benzylic H) | Hot, concentrated KMnO₄ | Benzoic acid derivative | masterorganicchemistry.com |
| Secondary benzylic alcohol/halide | Various oxidizing agents | Aromatic ketone (e.g., Methyl 4-acetylbenzoate) | chemicalbook.comsigmaaldrich.com |
Hydrolysis:
Hydrolysis of this compound is a nucleophilic substitution reaction where the bromine atom is replaced by a hydroxyl group (-OH) from water or a hydroxide (B78521) source. The resulting product is methyl 4-(1-hydroxyethyl)benzoate. The mechanism of this substitution at a secondary benzylic halide is nuanced and can proceed via either an Sₙ1 or Sₙ2 pathway, or a combination of both, often competing with elimination (E1/E2) reactions. reddit.comyoutube.com
Sₙ1 Mechanism: The benzylic position is capable of forming a relatively stable secondary carbocation. This stability is significantly enhanced by resonance, where the positive charge is delocalized into the adjacent benzene ring. khanacademy.org This stabilization of the carbocation intermediate makes the Sₙ1 pathway, which involves a stepwise process of leaving group departure followed by nucleophilic attack, a viable mechanism. khanacademy.org
Sₙ2 Mechanism: A concerted, single-step Sₙ2 reaction is also possible. In this pathway, the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. youtube.com The choice between Sₙ1 and Sₙ2 is influenced by factors such as the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. reddit.com For instance, a strong nucleophile in a less polar solvent would favor the Sₙ2 pathway, while a weak nucleophile (like water) in a polar, protic solvent would favor the Sₙ1 pathway.
Advanced Synthetic Transformations and Applications in Complex Molecule Synthesis
Utility as a Synthetic Intermediate in Complex Organic Molecule Construction (e.g., pharmaceuticals, natural products, advanced materials)
Methyl 4-(1-bromoethyl)benzoate is a valuable synthetic intermediate whose utility in the construction of complex organic molecules stems from its distinct structural features: a reactive secondary benzylic bromide and a methyl ester on a benzene (B151609) ring. The benzylic bromide is a key functional group, susceptible to a variety of nucleophilic substitution reactions, which allows for the covalent linking of the benzoate (B1203000) scaffold to other molecular fragments. Simultaneously, the methyl ester can serve as a handle for further transformations, such as hydrolysis to a carboxylic acid or amidation, enhancing the compound's versatility as a building block.
Application in Pharmaceutical Synthesis
Detailed research findings, particularly within patent literature, have demonstrated the role of this compound in the synthesis of novel pharmaceutical agents. A notable example is its use in the preparation of advanced benzo[d]thiazole derivatives, which have been investigated for their potential as therapeutic agents, specifically for inhibiting cancer cell migration. google.com
In a patented synthetic route, this compound serves as a crucial electrophilic component that is reacted with a nucleophilic amine to form a more complex molecular structure. google.com The core of this transformation is a nucleophilic substitution reaction where the amine group of a benzo[d]thiazole derivative displaces the bromide from the secondary carbon of the 1-bromoethyl group. This reaction forges a key carbon-nitrogen bond, linking the two primary structural motifs of the target molecule.
The following data table outlines a specific example of this transformation as described in the synthesis of benzo[d]thiazole derivatives with potential applications in oncology. google.com
Table 1: Synthesis of Benzo[d]thiazole Derivatives Using this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type | Application of Product |
|---|
This interactive table summarizes a key synthetic application of this compound.
This synthetic strategy highlights the utility of this compound in introducing a specific chiral side chain onto a heterocyclic core, a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the pharmacological profile of a lead compound. The resulting product can then undergo further modifications, such as hydrolysis of the methyl ester to the corresponding carboxylic acid, to produce the final active pharmaceutical ingredient.
Potential in Advanced Materials and Natural Product Synthesis
While specific, documented examples of this compound in the synthesis of advanced materials or natural products are not prevalent in readily accessible scientific literature, its chemical reactivity makes it a plausible candidate for such applications.
In the realm of advanced materials , benzylic halides are often employed as initiators or monomers in polymerization reactions. The reactive C-Br bond in this compound could potentially be used to initiate controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers. The benzoate moiety would be incorporated at the chain end, imparting specific properties like polarity or providing a site for further functionalization of the polymer.
In natural product synthesis , the introduction of specific alkyl chains onto aromatic cores is a common challenge. A building block like this compound could serve as a precursor for a portion of a larger, complex natural product, although its specific application in this area has not been detailed in published syntheses.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-4-cyanobenzo[d]thiazole |
| (S)-methyl 4-(1-(4-cyanobenzo[d]thiazol-2-ylamino)ethyl)benzoate |
Computational Chemistry Approaches to Elucidate Reactivity and Mechanism
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and reactivity of organic molecules.
For the reactions of Methyl 4-(1-bromoethyl)benzoate, DFT calculations would be instrumental in locating and characterizing the structures of transition states and any potential reactive intermediates. For a nucleophilic substitution reaction, this would involve modeling the approach of a nucleophile to the benzylic carbon, the breaking of the carbon-bromine bond, and the formation of the new bond. Key parameters such as bond lengths, bond angles, and vibrational frequencies of the transition state structure would be determined. For example, in a hypothetical SN2 reaction, one would expect a trigonal bipyramidal geometry at the benzylic carbon in the transition state. In contrast, a potential SN1 pathway would involve the characterization of the corresponding benzylic carbocation intermediate, which would be stabilized by the phenyl ring.
By mapping the potential energy surface, DFT can elucidate the energetic profiles of competing reaction pathways. This involves calculating the relative energies of reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical determinant of the reaction rate. For this compound, DFT could be used to compare the activation barriers for SN1 and SN2 pathways, thereby predicting which mechanism is more favorable under specific conditions (e.g., in different solvents). Studies on similar benzylic systems have shown that the choice of DFT functional and basis set is crucial for obtaining accurate energy profiles. researchgate.net
Molecular Dynamics (MD) Simulations in Mechanistic Investigations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. While classical MD is common for large biological systems, its application in studying reaction mechanisms often requires specialized techniques. For a reaction involving this compound, MD simulations, particularly those coupled with a quantum mechanical description of the reacting region, can offer insights into the role of the solvent. Solvent molecules are not passive spectators; they actively participate in stabilizing or destabilizing transition states and intermediates through explicit interactions like hydrogen bonding. An MD simulation could track the reorganization of solvent molecules around the substrate as the reaction proceeds, providing a more realistic model of the reaction environment than implicit solvent models often used in static DFT calculations. arxiv.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. uiuc.edu In this approach, the chemically active part of a system (e.g., this compound and the incoming nucleophile) is treated with a high-level QM method, while the surrounding environment (e.g., the bulk solvent) is described by a classical MM force field. This allows for the study of reactions in large, complex environments, such as enzymes or explicit solvent boxes, without incurring the prohibitive computational cost of a full QM calculation. cuni.cz For this compound, a QM/MM study could provide a highly accurate picture of its solvolysis, capturing the subtle interplay between the electronic changes in the reacting species and the dynamic response of the solvent cage.
Prediction of Reactivity and Selectivity in Benzylic Bromide Reactions Using Computational Methods
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For benzylic bromides, DFT calculations can be used to compute various reactivity descriptors. For instance, analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely site for nucleophilic attack. Furthermore, by comparing the activation energies for reactions at different sites or with different nucleophiles, the chemo- and regioselectivity can be predicted. For this compound, computational models could predict how the presence of the para-carbomethoxy group influences its reactivity compared to unsubstituted or differently substituted benzylic bromides. While specific studies on this molecule are lacking, the general methodologies have been successfully applied to a wide range of organic reactions. researchgate.net
Green Chemistry Considerations in the Synthesis and Reactions of Methyl 4 1 Bromoethyl Benzoate
Application of the Twelve Principles of Green Chemistry in Organic Synthesis
The twelve principles of green chemistry serve as a foundational framework for developing more sustainable chemical processes. In the context of synthesizing benzylic bromides like Methyl 4-(1-bromoethyl)benzoate, these principles guide chemists in minimizing environmental impact and enhancing safety. Key areas of focus include maximizing the incorporation of all materials used in the process into the final product (atom economy), using and generating substances that possess little to no toxicity, designing for energy efficiency, and favoring catalytic reagents over stoichiometric ones. epitomejournals.comrroij.comijfmr.comuniroma1.it
Atom Economy and Waste Minimization in Benzylic Bromide Synthesis
Atom economy is a critical metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.delibretexts.org The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are found in the final product. buecher.de
The traditional Wohl-Ziegler bromination, a common method for producing benzylic bromides, often utilizes N-bromosuccinimide (NBS) as the brominating agent. researchgate.netacs.orgchemistrysteps.com While effective, this reaction generates a stoichiometric amount of succinimide (B58015) as a byproduct, which significantly lowers the atom economy. scientificupdate.comchadsprep.com For instance, the synthesis of amines using the Gabriel method, which shares similarities in generating a large byproduct, is noted for its very low atom economy. rsc.org
To address this, alternative methods have been developed to improve atom economy and minimize waste. One prominent strategy is the in situ generation of bromine. This can be achieved through the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) or by using a combination of sodium bromate (B103136) (NaBrO₃) and HBr. researchgate.netresearchgate.net These methods can achieve a high atomic yield for bromine and reduce the formation of unwanted byproducts. researchgate.net Continuous flow processes that recycle HBr byproduct back into the bromine generator further enhance mass efficiency and reduce waste. rsc.orgresearchgate.netrsc.org
Table 1: Comparison of Atom Economy in Different Benzylic Bromination Methods
| Bromination Method | Brominating Agent/System | Major Byproduct(s) | Atom Economy Consideration |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | Succinimide | Poor; stoichiometric byproduct generated. scientificupdate.comchadsprep.com |
| Direct Bromination | Molecular Bromine (Br₂) | Hydrogen Bromide (HBr) | Better than NBS, but HBr is often waste unless recycled. |
| In situ Bromine Generation | HBr / H₂O₂ | Water | Excellent; water is the only byproduct. researchgate.net |
| In situ Bromine Generation | NaBrO₃ / HBr | Sodium salts, Water | Good; reduces mass of waste compared to using elemental bromine. rsc.orgresearchgate.net |
This table is for illustrative purposes and actual atom economy percentages would depend on the specific substrates and full reaction stoichiometry.
Selection of Safer Solvents and Auxiliary Substances
The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. epitomejournals.comrroij.com Historically, benzylic brominations were frequently conducted in chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.netacs.org However, CCl₄ is now recognized as a potent cytotoxin and an ozone-depleting substance, making its industrial use highly restricted or prohibited. acs.orgresearchgate.netgoogle.com
Consequently, a major focus of greening benzylic bromination has been the replacement of hazardous solvents with safer alternatives. Research has identified several more benign options:
Acetonitrile (B52724) (CH₃CN) has been successfully employed as a safer solvent, avoiding the environmental issues associated with chlorinated hydrocarbons. researchgate.netbohrium.comacs.orgorganic-chemistry.org
Esters , such as methyl acetate (B1210297) (MeOAc), ethyl acetate (EtOAc), and diethyl carbonate, have proven to be effective and environmentally friendlier alternatives. researchgate.netgoogle.comresearchgate.netresearchgate.netrsc.org
Supercritical Carbon Dioxide (sc-CO₂) has been shown to be a viable, environmentally benign substitute for many solvents used in free-radical reactions. sciencemadness.org
Water has been explored for aqueous bromination reactions, representing one of the greenest possible solvent choices. acs.orgreddit.com
Table 2: Solvent Alternatives for Benzylic Bromination
| Solvent | Classification | Green Chemistry Considerations |
| Carbon Tetrachloride (CCl₄) | Chlorinated Hydrocarbon | Undesirable: Toxic, carcinogenic, ozone-depleting. acs.orgresearchgate.netgoogle.com |
| Acetonitrile (CH₃CN) | Nitrile | Greener Alternative: Less toxic than CCl₄. researchgate.netbohrium.com |
| Ethyl Acetate (EtOAc) | Ester | Greener Alternative: Environmentally more benign. researchgate.netresearchgate.net |
| Diethyl Carbonate | Carbonate | Greener Alternative: Can be recyclable. researchgate.netrsc.org |
| Water (H₂O) | Protic Solvent | Highly Desirable: Non-toxic, abundant, environmentally safe. acs.org |
| Supercritical CO₂ | Supercritical Fluid | Highly Desirable: Non-toxic, non-flammable, environmentally benign. sciencemadness.org |
Design for Energy Efficiency (e.g., microwave-assisted synthesis)
The third principle of green chemistry encourages designing chemical processes to be energy-efficient, ideally conducting them at ambient temperature and pressure. ijfmr.com Innovations in energy sources have provided powerful tools to achieve this goal in the synthesis of benzylic bromides.
Microwave-assisted synthesis has emerged as a significant advancement. By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com For benzylic brominations, microwave irradiation has been shown to shorten reaction times to under two hours while improving yields. researchgate.netresearchgate.netrsc.org
Photochemical methods offer another energy-efficient route. Instead of relying on thermal energy to initiate the radical reaction, visible light from sources like household compact fluorescent lamps (CFLs) or light-emitting diodes (LEDs) can be used to homolytically cleave the bromine source. researchgate.netbohrium.comacs.orgorganic-chemistry.org This approach is not only safer and cheaper than using chemical radical initiators but also highly energy-efficient. bohrium.comacs.org Continuous-flow photochemical reactors have demonstrated exceptionally high throughput, achieving complete conversion in residence times as short as 15 seconds. rsc.orgresearchgate.net
Furthermore, the use of concentrated solar radiation (CSR) as an energy source represents a novel, clean, and environmentally benign approach to drive photochemical benzylic brominations, minimizing the need for conventional energy inputs. researchgate.net
Table 3: Comparison of Energy Sources for Benzylic Bromination
| Energy Source | Method | Typical Reaction Time | Energy Efficiency Benefit |
| Conventional Heating | Reflux | Hours to Days researchgate.netrasayanjournal.co.in | Low efficiency due to long duration and heating of entire apparatus. |
| Microwave Irradiation | Microwave Synthesis | Minutes to < 2 hours researchgate.netrasayanjournal.co.inijprdjournal.com | High efficiency; rapid, direct, and uniform heating. ijprdjournal.com |
| Visible Light / UV LEDs | Photochemical Reaction | Seconds to Minutes rsc.orgresearchgate.net | High efficiency; avoids bulk heating, uses low-power light sources. researchgate.netbohrium.com |
| Concentrated Solar Radiation | Solar-Powered Synthesis | Not specified, but faster than conventional | Utilizes a renewable, free energy source. researchgate.net |
Transition to Catalytic Reagents from Stoichiometric Reagents
The principle of catalysis is central to green chemistry, advocating for the use of catalytic reagents in small amounts over stoichiometric ones that are consumed in the reaction. ijfmr.com Catalysts can increase selectivity, reduce reaction temperatures, and minimize waste.
In benzylic bromination, the classic Wohl-Ziegler reaction often requires a stoichiometric radical initiator. scientificupdate.com A greener approach involves moving towards catalytic systems. For example, Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to effectively catalyze the benzylic bromination of aromatic compounds using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. scientificupdate.comnih.gov This catalytic method proceeds under mild conditions and can prevent competing side reactions like aromatic ring bromination. scientificupdate.comnih.gov
Other developments include:
The use of substoichiometric amounts of thiourea (B124793) additives to mediate the halogenation of alcohols under mild conditions. organic-chemistry.org
The development of heterogeneous reagents like Silicaphosphine, which converts alcohols to bromides. A key advantage is that the byproduct, Silphos oxide, can be easily removed by simple filtration, facilitating reagent recovery and product purification. organic-chemistry.org
Phase transfer catalysts have been utilized in conjunction with microwave irradiation to facilitate reactions like N-alkylations. rasayanjournal.co.in
These catalytic approaches reduce the amount of chemical waste generated and often lead to cleaner, more efficient reactions.
Development of Environmentally Benign Synthetic Protocols
Building on the principles of green chemistry, significant effort has been directed toward developing holistic synthetic protocols that are inherently safer and more environmentally friendly. A key target in this area is the reduction or complete elimination of volatile organic solvents.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers substantial green advantages by eliminating solvent-related waste, toxicity, and purification challenges. Several solvent-free methods for benzylic bromination have been successfully developed.
One approach involves the use of ultrasound irradiation in solvent- and catalyst-free conditions to drive reactions. bohrium.com Another technique, often called "grinding chemistry," involves mixing neat reagents, sometimes by simply grinding them together in a mortar, to initiate the chemical transformation without any solvent. ijfmr.com
More advanced protocols combine solvent-free conditions with efficient energy sources. For example, an environmentally benign approach for benzylic bromination has been developed using concentrated solar radiation (CSR) as the energy source in a solvent-free system, which also avoids the need for a radical initiator. researchgate.net Furthermore, continuous-flow photochemical processes have been intensified to the point of completely removing the organic solvent, leading to a dramatic reduction in the process mass index (PMI), a key metric of waste production. rsc.orgresearchgate.netrsc.org
Table 4: Examples of Solvent-Free Benzylic Bromination Protocols
| Protocol | Energy Source / Activator | Key Advantages |
| "Grinding Chemistry" | Mechanical Grinding | Simplicity, no solvent waste, reduced energy input. ijfmr.com |
| Ultrasound Irradiation | Sonication | Avoids solvents and catalysts, often proceeds at room temperature. bohrium.com |
| Concentrated Solar Radiation | Solar Energy | Uses renewable energy, no solvent, no initiator needed. researchgate.net |
| Continuous-Flow Photochemistry | LED Irradiation | High throughput, excellent mass efficiency, complete solvent elimination. researchgate.netrsc.org |
Microwave-Assisted Organic Synthesis for Enhanced Efficiency
The application of green chemistry principles to the synthesis of chemical intermediates like this compound is critical for developing sustainable manufacturing processes. One of the key enabling technologies in this area is Microwave-Assisted Organic Synthesis (MAOS). Compared to conventional heating methods, which rely on slow conductive heat transfer, microwave irradiation offers efficient internal heating by directly coupling with polar molecules in the reaction mixture. researchgate.net This mechanism can lead to a dramatic reduction in reaction times, often from hours to mere minutes, and significant improvements in product yields. ajrconline.orgchemicaljournals.com
The enhanced efficiency of MAOS over conventional heating is a recurring theme in synthetic organic chemistry. ajrconline.org For many traditional reactions, microwave assistance has been shown to be a cleaner and more economical approach. ajrconline.org While specific data for the microwave-assisted synthesis of this compound is not prominently available, a comparison based on analogous benzylic brominations and other organic transformations highlights the potential improvements.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Benzylic Bromination This table presents typical, illustrative data for analogous reactions to demonstrate the potential efficiencies gained with microwave technology.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3 - 8 hours | 5 - 15 minutes | ajrconline.orgchemicaljournals.com |
| Product Yield | 65 - 80% | 85 - 95% | chemicaljournals.comarkat-usa.org |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) | researchgate.net |
| Solvent Requirement | Often requires higher volumes | Can often be reduced or eliminated | researchgate.net |
| Side Product Formation | Higher potential due to long heating | Minimized due to rapid, controlled heating | arkat-usa.org |
Assessment of Environmental Impact of Synthetic Routes (e.g., E-factor, Process Mass Intensity)
To quantify the environmental footprint of a chemical process, green chemistry metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) are employed. nih.gov These metrics are vital for evaluating the efficiency and sustainability of synthetic routes leading to compounds like this compound.
The Process Mass Intensity (PMI) is a comprehensive, high-level metric favored by the pharmaceutical industry. researchgate.net It is defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final isolated product. greenchemistry-toolkit.orgacs.org
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
The E-Factor focuses specifically on the waste generated and is defined as the ratio of the total mass of waste to the mass of the product. researchgate.net The two metrics are related by a simple formula: E-Factor = PMI - 1 . nih.gov An ideal process would have a PMI of 1 and an E-factor of 0, meaning no waste is produced.
To illustrate the application of these metrics, we can assess a hypothetical, yet standard, laboratory synthesis of this compound from Methyl 4-ethylbenzoate (B1233868) using N-Bromosuccinimide (NBS) as the brominating agent and carbon tetrachloride as the solvent.
Synthetic Route: Methyl 4-ethylbenzoate + N-Bromosuccinimide (NBS) → this compound + Succinimide
Table 2: Illustrative Calculation of PMI and E-Factor for the Synthesis of this compound This calculation is based on a hypothetical laboratory-scale reaction with an assumed 85% yield.
| Material Input | Role | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Methyl 4-ethylbenzoate | Starting Material | 164.20 | 0.10 | 16.42 |
| N-Bromosuccinimide (NBS) | Reagent | 177.98 | 0.11 (1.1 eq) | 19.58 |
| Carbon Tetrachloride | Solvent | - | - | 200.00 |
| Total Inputs | 236.00 | |||
| Product Output | ||||
| This compound | Product | 243.10 | 0.085 (85% yield) | 20.66 |
| Waste Generated | ||||
| Unreacted Materials & By-products | Waste | - | - | 15.34 |
| Carbon Tetrachloride | Waste (Solvent) | - | - | 200.00 |
| Total Waste | 215.34 | |||
| Calculated Metrics | ||||
| Process Mass Intensity (PMI) | (236.00 g / 20.66 g) | 11.42 | ||
| E-Factor | (215.34 g / 20.66 g) or (11.42 - 1) | 10.42 |
This illustrative analysis shows a PMI of 11.42, meaning that for every kilogram of product, over 11 kilograms of material are consumed, the vast majority of which becomes waste (E-Factor of 10.42). The largest contributor to the process mass is the solvent, highlighting a key area for green chemistry improvements, such as using greener solvents or developing solvent-free conditions. tudelft.nl Furthermore, the E-factor does not account for the nature of the waste. nih.gov The use of NBS generates succinimide as a stoichiometric by-product, and the use of a toxic chlorinated solvent like carbon tetrachloride would result in a high Environmental Quotient (EQ), which considers the hazardous nature of the waste. wordpress.com Alternative methods, such as those using HBr/H₂O₂ or continuous flow processes with in-situ bromine generation, aim to reduce these environmental impacts by improving atom economy and reducing hazardous waste streams. rsc.orgrsc.orgnih.gov
Future Research Directions and Emerging Challenges in Benzylic Chemistry
Development of Novel Catalytic Systems for Stereoselective Benzylic Functionalization
A primary objective in contemporary benzylic chemistry is the development of new catalysts that can control the three-dimensional arrangement of atoms (stereochemistry) during a reaction. The ability to selectively produce one enantiomer of a chiral molecule is crucial, particularly in the pharmaceutical industry.
Future research is focused on several key areas:
Metallaphotoredox Catalysis : This strategy merges photoredox catalysis with transition metal catalysis to enable novel transformations. For instance, the combination of an iridium-based photosensitizer with a nickel catalyst has been used for the asymmetric carbonylative coupling of benzylic halides with amines, producing chiral amides with high enantioselectivity. acs.org Future work will likely explore a wider range of metals and photosensitizers to expand the scope of these reactions.
Earth-Abundant Metal Catalysis : There is a growing emphasis on replacing precious metal catalysts (like palladium, rhodium, and iridium) with more sustainable and cost-effective alternatives such as copper, iron, and cobalt. rsc.orgrsc.org Copper-catalyzed cross-coupling of benzylic C(sp³)–H bonds with various nucleophiles, enabled by strategies like redox buffering, represents a significant advancement. wisc.edu The development of new chiral ligands for these earth-abundant metals is a critical challenge to achieve high stereoselectivity. rsc.orgrsc.org
Organocatalysis : The use of small, metal-free organic molecules as catalysts offers a powerful alternative to metal-based systems. nih.govchiralpedia.com Research is ongoing to design new chiral organocatalysts for the stereoselective functionalization of benzylic positions, which can offer different reactivity and selectivity profiles compared to their metal-containing counterparts. chiralpedia.com
Advances in Asymmetric Synthesis and Stereocontrol in Benzylic Transformations
Achieving precise control over stereochemistry remains a paramount challenge. Enantioconvergent cross-coupling reactions, where a racemic starting material is converted into a single, enantioenriched product, have emerged as a powerful strategy. acs.org
Key areas of advancement include:
Dynamic Kinetic Resolution (DKR) : In DKR, a racemic starting material is continuously interconverted between its two enantiomers while one is selectively reacted. This allows for a theoretical yield of 100% for the desired enantiomer. Nickel-catalyzed dynamic kinetic cross-electrophile coupling of benzylic alcohols with alkenyl bromides is a recent example, providing enantioenriched products with allylic stereocenters. acs.org
Novel Chiral Ligands : The design and synthesis of new chiral ligands are central to improving the enantioselectivity of metal-catalyzed reactions. nih.gov Tunable chiral bisoxazoline ligands, for example, have been used in combination with copper or cobalt catalysts for the asymmetric functionalization of benzylic C-H bonds. rsc.org
Expanding Substrate Scope : A significant challenge is to extend these highly selective methods to a broader range of benzylic substrates, including those with traditionally unreactive C-H bonds or those containing sensitive functional groups. rsc.orgwisc.edu
Integration of Flow Chemistry and Continuous Processing for Benzylic Reactions
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for benzylic transformations. youtube.com
The benefits and future directions include:
Enhanced Safety and Scalability : Many benzylic functionalization reactions, such as brominations, can be hazardous on a large scale due to the use of reactive reagents and the generation of heat. digitellinc.com Flow reactors, with their high surface-area-to-volume ratio, allow for better temperature control and safer handling of hazardous intermediates. youtube.comdigitellinc.com This technology has been successfully applied to the benzylic bromination and photo-oxidation of benzylic substrates, enabling production at the kilogram-per-day scale. digitellinc.comnih.govacs.org
Improved Efficiency and Selectivity : The precise control over reaction parameters (temperature, pressure, residence time) in flow systems can lead to higher yields and selectivities. youtube.comchemistryviews.org For photochemical reactions, flow reactors ensure uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. digitellinc.comnih.gov
Process Automation : Continuous flow systems are well-suited for automation, allowing for streamlined optimization and production. nih.gov Future work will focus on integrating online analysis and feedback loops for real-time process control.
Advanced Spectroscopic and Analytical Techniques for Real-time Reaction Monitoring and Elusive Intermediate Characterization
Understanding the detailed mechanism of a reaction is key to its optimization. The development of advanced analytical techniques allows chemists to monitor reactions in real-time and to characterize highly reactive, short-lived intermediates.
Future research in this area will likely involve:
In-situ Spectroscopy : Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation without the need to take samples from the reaction mixture. This provides valuable kinetic data and insights into the reaction mechanism.
Advanced Mass Spectrometry : Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) and other soft ionization methods are being developed to detect and characterize transient intermediates that are difficult to observe by other means.
Spectroscopic Studies of Catalytic Cycles : Detailed spectroscopic investigations are crucial for elucidating the structure and reactivity of catalyst resting states and key intermediates in catalytic cycles. This knowledge is essential for the rational design of more efficient catalysts.
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Benzylic Systems
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, with the potential to significantly accelerate the discovery and optimization of new reactions.
Applications in benzylic chemistry include:
Reaction Outcome Prediction : ML models are being trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. acs.org These models can help chemists to evaluate the feasibility of a proposed synthetic step before heading into the lab. acs.orgresearchgate.net
Condition Optimization : AI algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired product. nih.govbeilstein-journals.orgacs.org This can significantly reduce the number of experiments required for optimization. beilstein-journals.org
Mechanism Elucidation : By analyzing large datasets, ML models can identify subtle patterns and relationships that may not be apparent to a human chemist, providing new insights into reaction mechanisms and helping to identify potential sources of bias in experimental data. researchgate.net
The continued development and integration of these advanced computational tools with high-throughput experimentation will undoubtedly play a pivotal role in shaping the future of benzylic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
